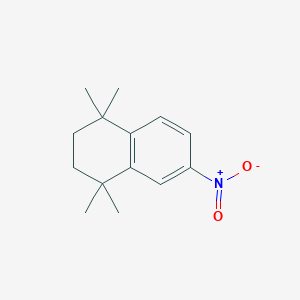

1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene

Description

1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene is a polycyclic aromatic hydrocarbon derivative featuring a partially hydrogenated naphthalene core substituted with four methyl groups (at positions 1 and 4) and a nitro group at position 4. Its molecular formula is C₁₅H₂₁NO₂ (inferred from structural analogs) . This compound belongs to the tetrahydronaphthalene class, which is structurally distinct from fully hydrogenated decahydronaphthalene (decalin) or fully aromatic naphthalene .

Properties

IUPAC Name |

1,1,4,4-tetramethyl-6-nitro-2,3-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-13(2)7-8-14(3,4)12-9-10(15(16)17)5-6-11(12)13/h5-6,9H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABFOFGWNHHHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)[N+](=O)[O-])(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10553850 | |

| Record name | 1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102121-55-1 | |

| Record name | 1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Alkylation

Reagents :

-

2,5-Dichloro-2,5-dimethylhexane

-

Benzene

-

Aluminum chloride (AlCl₃) catalyst

-

Reaction Setup : 2,5-Dichloro-2,5-dimethylhexane is dissolved in excess benzene.

-

Catalyst Addition : AlCl₃ (0.1 eq) is added under nitrogen.

-

Reflux : The mixture is refluxed for 16–64 hours.

-

Workup : The reaction is quenched with 3M HCl, extracted with hexanes, and purified via flash chromatography (100% hexanes).

Yield : 82–91% as a colorless oil.

Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Temperature | Reflux (~80°C) |

| Catalyst Loading | 0.1 eq AlCl₃ |

| Solvent | Benzene (neat) |

Nitration to Introduce the 6-Nitro Group

Nitration is achieved via electrophilic aromatic substitution (EAS) under controlled conditions.

Nitration with HNO₃/Acetic Anhydride

Reagents :

-

1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene

-

Nitric acid (HNO₃)

-

Acetic anhydride (Ac₂O)

Procedure :

-

Mixing : The parent compound is dissolved in acetic anhydride.

-

Nitration : A 0.05 M HNO₃ solution in Ac₂O is added dropwise at 0°C.

-

Stirring : The reaction proceeds at room temperature for 24 hours.

-

Workup : The mixture is extracted with ether, washed with Na₂CO₃, and dried over MgSO₄.

Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Temperature | 0°C (initial), then RT |

| Nitrating Agent | HNO₃ in Ac₂O |

| Reaction Time | 24 hours |

Alternative Nitration Conditions

While HNO₃/Ac₂O is optimal, other nitrating systems (e.g., HNO₃/H₂SO₄) may be used. However, steric hindrance from the tetramethyl groups necessitates mild conditions to avoid over-nitration or oxidation.

Reaction Mechanism and Regioselectivity

Electrophilic Nitration Pathway

-

Generation of Nitronium Ion : HNO₃ reacts with Ac₂O to form NO₂⁺.

-

Electrophilic Attack : NO₂⁺ targets the electron-rich aromatic ring.

-

Regioselectivity : Steric hindrance from the 1,1,4,4-tetramethyl groups directs nitration to the 6-position (para to the least hindered site).

Steric and Electronic Effects :

-

The tetramethyl groups create a crowded environment, limiting nitration to the 6-position.

-

Computational studies suggest the 6-position has the lowest activation energy due to reduced steric clash.

Optimization and Yield Improvements

Temperature Control

Solvent Selection

-

Polar Aprotic Solvents : Ac₂O enhances NO₂⁺ stability and reaction efficiency.

-

Avoid Protic Solvents : H₂O or alcohols may hydrolyze the nitronium ion.

Industrial Production Considerations

Scalability Challenges

Purification Techniques

-

Distillation : Effective for isolating the parent compound (bp 90–145°C at 0.5 mmHg).

-

Chromatography : Used in lab-scale nitro-derivative purification.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| HNO₃/Ac₂O Nitration | RT, 24h | 92% | High regioselectivity, mild conditions | Requires anhydrous conditions |

| Classical Friedel-Crafts | Reflux, AlCl₃ | 82–91% | Robust, scalable | Corrosive catalyst |

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes reduction to form an amino derivative under catalytic hydrogenation or chemical reduction conditions:

The amino derivative serves as a versatile intermediate for synthesizing pharmaceuticals or agrochemicals. Catalytic hydrogenation is preferred industrially due to higher efficiency and reduced waste .

Electrophilic Aromatic Substitution

The nitro group strongly directs electrophilic substitution to specific positions on the aromatic ring. Key reactions include:

Halogenation

Sulfonation

| Reaction | Reagents/Conditions | Product | Yield | Sources |

|---|---|---|---|---|

| Sulfonation | H₂SO₄, SO₃ | 6-Sulfo-1,1,4,4-tetramethyl-7-nitro-1,2,3,4-tetrahydronaphthalene | 50–60% |

Substituted derivatives are critical for synthesizing dyes and coordination complexes .

Comparative Reactivity with Analogues

The nitro group’s electron-withdrawing effect significantly alters reactivity compared to halogenated or alkylated analogues:

| Compound | Reactivity in Reduction | Reactivity in Substitution | Key Applications |

|---|---|---|---|

| 1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene | High (nitro reduction) | Moderate (meta-directing) | Pharmaceuticals, agrochemicals |

| 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | Low | High (ortho/para-directing) | Polymer additives, flame retardants |

| 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene | N/A | High (unsubstituted ring) | Fragrance intermediates |

This comparative analysis highlights the nitro group’s role in modulating reaction pathways .

Scientific Research Applications

Organic Synthesis

TMN serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions that can lead to the formation of more complex organic molecules. For instance:

- Electrophilic Substitution Reactions : The nitro group in TMN can undergo electrophilic aromatic substitution reactions, making it a valuable precursor for synthesizing other functionalized aromatic compounds .

Material Science

TMN and its derivatives are explored for their potential applications in material science:

- Polymer Chemistry : The incorporation of TMN into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Research indicates that polymers containing nitro compounds exhibit improved performance under thermal stress .

- Nanocomposites : TMN has been investigated as a component in nanocomposite materials. Its unique properties contribute to the overall functionality and durability of these composites, making them suitable for applications in electronics and coatings .

Case Study 1: Synthesis of Functionalized Aromatics

In a study published by Akira Oku et al., the synthesis of 1,2,3,4-tetramethyl-5-nitronaphthalene and TMN was detailed. The authors demonstrated how the nitro group could be strategically used to introduce further functional groups through subsequent reactions, highlighting TMN's versatility as a building block in organic chemistry .

Case Study 2: Thermal Stability in Polymers

Research conducted on the incorporation of TMN into polymer systems showed that materials with TMN exhibited significantly higher thermal stability compared to those without it. This property is crucial for applications where heat resistance is necessary, such as in automotive and aerospace industries .

Mechanism of Action

The mechanism of action of 1,1,4,4-tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Substituent Effects

Pharmacological Relevance

The target compound shares structural similarities with retinoid derivatives, such as Sumarotene (), which contains a methylsulfonylphenyl-propenyl group. While Sumarotene is used in clinical applications, the nitro derivative may serve as a precursor in developing retinoid-like molecules with modified binding affinities .

Biological Activity

1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene (TMNT) is a synthetic compound belonging to the class of nitro musks. It is primarily utilized in the fragrance industry due to its musky odor profile. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks associated with exposure.

- Chemical Formula: C₁₄H₁₈N₂O₂

- Molecular Weight: 246.31 g/mol

- CAS Registry Number: 31197-54-3

- Structure: The compound features a naphthalene backbone with four methyl groups and a nitro group at specific positions.

Biological Activity Overview

TMNT has been studied for various biological activities, including its effects on aquatic organisms and potential endocrine-disrupting properties. Below are detailed findings from recent research.

Aquatic Toxicity

TMNT has been identified as a contaminant in aquatic environments due to its widespread use in consumer products. Studies have shown varying degrees of toxicity to aquatic organisms:

| Organism | Endpoint | Concentration (µg/L) | Effect |

|---|---|---|---|

| Freshwater mussels | Lethal concentration (LC50) | 500 - 1000 | Significant mortality observed |

| Fish (e.g., Danio rerio) | Growth inhibition | 200 - 800 | Reduced growth rates |

| Algae (e.g., Chlorella sp.) | Photosynthetic activity | 100 - 300 | Inhibition of photosynthesis |

These findings indicate that TMNT poses a risk to aquatic ecosystems, particularly affecting the growth and survival of sensitive species.

Endocrine Disruption Potential

Research has suggested that TMNT may exhibit endocrine-disrupting effects. A study investigating the compound's interaction with hormone receptors found that:

- TMNT showed competitive binding to estrogen receptors at concentrations as low as 10 µg/L.

- In vitro assays demonstrated activation of estrogen-responsive genes in human cell lines.

This raises concerns about the potential for TMNT to disrupt hormonal balance in wildlife and humans.

Case Study 1: Environmental Impact Assessment

A comprehensive study conducted in urban waterways revealed elevated levels of TMNT alongside other synthetic musks. The study highlighted:

- Concentrations of TMNT ranged from 50 to 300 µg/L.

- Correlation with decreased biodiversity in affected areas.

The findings underscore the need for regulatory measures to limit the release of such compounds into the environment.

Case Study 2: Toxicological Evaluation

A toxicological assessment was performed using zebrafish embryos exposed to TMNT. Key results included:

- Developmental abnormalities observed at concentrations above 50 µg/L.

- Increased mortality rates correlated with higher exposure levels.

These results suggest that TMNT can adversely affect developmental processes in aquatic vertebrates.

Q & A

Q. Table 1. Example Reaction Conditions for Halogenation (Analogy for Nitration)

| Parameter | Value/Description | Reference |

|---|---|---|

| Catalyst | BF₃·THF complex | |

| Solvent | Dichloromethane | |

| Temperature | 0–20°C | |

| Atmosphere | Inert (N₂/Ar) | |

| Reaction Time | 2 hours |

How can researchers characterize the purity and structural integrity of 1,1,4,4-Tetramethyl-6-nitro-1,2,3,4-tetrahydronaphthalene?

Q. Basic Research Focus

- Chromatography : HPLC (retention time 8.44 min, 99% purity) and GC-MS for volatile impurities .

- Spectroscopy :

- Thermal Analysis : DSC to assess melting points and decomposition behavior, critical for storage stability .

What are the key stability considerations for this compound under laboratory storage and experimental conditions?

Q. Basic Research Focus

- Photodegradation : Nitroaromatics are prone to light-induced decomposition; store in amber vials at –20°C .

- Thermal Stability : Reduced pressure boiling point data (511.7 K at 0.973 bar) suggest moderate thermal resilience .

- Chemical Reactivity : Nitro groups may undergo reduction under catalytic hydrogenation or react with strong bases.

How can contradictory data in toxicological studies of tetrahydronaphthalene derivatives be resolved?

Advanced Research Focus

Discrepancies in toxicity reports (e.g., respiratory vs. hepatic effects) arise from:

- Species-Specific Metabolism : Rodent vs. human CYP450 isoform activity differences .

- Dose-Response Variability : Nonlinear effects observed in inhalation vs. oral exposure routes .

- Mitigation Strategy : Use ATSDR’s inclusion criteria (Table B-1) to standardize study designs, prioritizing peer-reviewed, dose-controlled in vivo/in vitro models .

Q. Table 2. Priority Data Gaps in Toxicology (Adapted from ATSDR)

| Endpoint | Human Data | Animal Data | Research Need |

|---|---|---|---|

| Chronic Inhalation | Limited | Moderate | Long-term exposure studies |

| Mechanistic Pathways | None | Preliminary | CYP450 interaction assays |

| Biomarker Validation | None | None | Metabolite profiling |

What computational methods predict the reactivity and pharmacological potential of this compound?

Q. Advanced Research Focus

- QSAR Modeling : Use Quantum Chemistry and QSPR to correlate substituent effects (e.g., nitro group) with bioactivity .

- Docking Studies : Compare with analogs like Sumarotene (INN: anti-inflammatory) to identify target binding pockets .

- ADMET Prediction : Tools like SwissADME assess nitro group impacts on solubility, permeability, and CYP inhibition .

How do substituent positions influence the compound’s application in catalytic or pharmacological studies?

Q. Advanced Research Focus

- Catalytic Hydrogenation : Nitro groups at position 6 can be reduced to amines, enabling synthesis of bioactive intermediates .

- Pharmacophore Design : The 6-nitro group in Sumarotene analogs enhances sulfonamide-based anti-inflammatory activity via electron-withdrawing effects .

- Steric vs. Electronic Effects : Methyl groups stabilize the tetrahydronaphthalene ring but limit solubility; nitro groups increase polarity for aqueous-phase reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.